1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone
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Overview
Description
1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone is an organic compound with a pyridinone core structure substituted with a bromophenyl group at the 1-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyridinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-pyrazole: Shares the bromophenyl group but has a pyrazole core.
1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure with an additional aldehyde group.
4-(4-Bromophenyl)-2-chloroacetamide: Contains a bromophenyl group but with a different core structure
Uniqueness: 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-methylpyridin-2-one |
InChI |
InChI=1S/C12H10BrNO/c1-9-2-7-12(15)14(8-9)11-5-3-10(13)4-6-11/h2-8H,1H3 |
InChI Key |
PYZJZGLJFOVHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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